Methyl 6-hydroxy-1-naphthoate
Overview
Description
Methyl 6-hydroxy-1-naphthoate is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the 6th position and a methyl ester group at the 1st position of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in an aqueous solution . This process requires careful control of reaction conditions to avoid over-alkylation and ensure high yield and purity of the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to minimize by-products and ensure consistent quality. Advanced purification techniques such as distillation and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: 6-keto-1-naphthoate or 6-carboxy-1-naphthoate.
Reduction: 6-hydroxy-1-naphthylmethanol.
Substitution: Various alkyl or acyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-hydroxy-1-naphthoate has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to downstream effects on cellular processes, such as the suppression of inflammatory pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Methyl 6-hydroxy-1-naphthoate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-2-naphthoate: This compound has the hydroxyl group at the 1st position and the ester group at the 2nd position, leading to different reactivity and applications.
Methyl 6-methoxy-1-naphthoate: The methoxy group at the 6th position alters the electronic properties and reactivity compared to the hydroxyl group.
6-hydroxy-2-naphthoic acid: This compound lacks the ester group, making it more acidic and reactive in different types of chemical reactions.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-hydroxynaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXQZHHVDIJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463698 | |
Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-13-3 | |
Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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